molecular formula C7H14N2O B595288 4-(Aminomethyl)-1-methylpiperidin-2-one CAS No. 1234616-57-9

4-(Aminomethyl)-1-methylpiperidin-2-one

Cat. No.: B595288
CAS No.: 1234616-57-9
M. Wt: 142.202
InChI Key: MKWVHTNYTUGQGA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylpiperidin-2-one is a chemical building block of significant interest in advanced pharmaceutical research and development. Its structure, incorporating a piperidin-2-one ring and an aminomethyl functional group, makes it a valuable scaffold for constructing novel bioactive molecules. This compound is particularly relevant in the exploration of central nervous system (CNS) targets. Piperidine-based structures are frequently investigated for their potential to interact with key neurological receptors . For instance, recent studies highlight piperidine-core compounds as potent agonists for the trace amine-associated receptor 1 (TAAR1), a promising target for the treatment of psychotic disorders such as schizophrenia . Furthermore, piperidin-4-one derivatives, which share close structural kinship with this reagent, have demonstrated notable antioxidant and anti-inflammatory activities in preclinical research, suggesting broad utility in designing new therapeutic agents . As a versatile intermediate, this compound is For Research Use Only (RUO) and is intended for utilization by qualified researchers in organic synthesis, medicinal chemistry, and neuroscience.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVHTNYTUGQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680588
Record name 4-(Aminomethyl)-1-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-57-9
Record name 4-(Aminomethyl)-1-methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-1-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 Aminomethyl 1 Methylpiperidin 2 One and Its Analogues

Established Synthetic Routes to the 4-(Aminomethyl)piperidin-2-one (B594571) Core

The synthesis of the 4-(aminomethyl)piperidin-2-one scaffold can be approached through various established methods. These routes often involve the initial construction of a piperidine (B6355638) or piperidinone ring followed by the introduction or modification of the substituent at the 4-position.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a versatile platform for the construction of complex molecules like 4-(aminomethyl)-1-methylpiperidin-2-one from simpler, readily available starting materials. researchgate.net A common strategy involves the initial synthesis of a 4-substituted piperidin-4-one, which can then be converted to the desired lactam. For instance, the Mannich reaction is a well-established method for the synthesis of piperidin-4-one derivatives. google.comchemicalbook.com This reaction typically involves the condensation of a ketone, an aldehyde (like formaldehyde), and an amine (such as methylamine (B109427) to introduce the N-methyl group). nih.gov

Another approach begins with the synthesis of 4-cyanopiperidine (B19701). google.comchembk.com The cyano group serves as a precursor to the aminomethyl group. The piperidine ring can be formed through various cyclization reactions. nih.gov Once the 4-cyanopiperidine is obtained, it can be subjected to lactam formation to yield a 4-cyanopiperidin-2-one intermediate.

A plausible multi-step synthetic route could be conceptualized as follows:

Formation of a 4-cyanopyridin-2-one precursor: This could potentially be achieved through the partial oxidation and cyanidation of a suitable pyridine (B92270) derivative.

Reduction of the pyridine ring: The 4-cyanopyridin-2-one can then undergo catalytic hydrogenation to saturate the ring and form 4-cyanopiperidin-2-one.

Reduction of the cyano group: The cyano group of the 4-cyanopiperidin-2-one is then reduced to an aminomethyl group. This can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation under specific conditions.

N-methylation: If not already incorporated, the final step would be the methylation of the piperidinone nitrogen to yield this compound.

This strategic sequence of reactions allows for the controlled construction of the target molecule.

Radical-Mediated Amine Cyclization Techniques

Radical-mediated cyclization reactions offer an alternative and powerful method for the construction of piperidine rings. These reactions often proceed under mild conditions and can provide access to complex cyclic structures. While not explicitly detailed for this compound, the principles of radical cyclization can be applied to the synthesis of the core piperidin-2-one structure.

For example, an organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of various 2-piperidinone derivatives from ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. rsc.orgmedium.com This method involves the formation of two C-N bonds and one C-C bond in a single step, offering a streamlined approach to the piperidinone core. medium.com Further functionalization would be required to introduce the aminomethyl group at the 4-position.

Hydrogenation Processes and Catalytic Methods

Hydrogenation is a critical step in many synthetic routes to piperidine derivatives, particularly when starting from pyridine precursors. researchgate.net The catalytic hydrogenation of a suitably substituted pyridin-2-one, such as a 4-cyanopyridin-2-one, can be employed to form the saturated piperidin-2-one ring. nih.govresearchgate.netnih.gov

Various catalysts can be used for this transformation, with platinum oxide (PtO2) being a common choice for the hydrogenation of substituted pyridines. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as acetic acid. researchgate.net The conditions, including pressure and temperature, can be optimized to achieve high yields and selectivity.

Furthermore, the reduction of the cyano group to an aminomethyl group can also be achieved through catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon, under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to selectively reduce the cyano group without affecting the lactam functionality.

Asymmetric Synthesis of Chiral Piperidin-2-one Systems

The development of asymmetric methods for the synthesis of chiral piperidines and their derivatives is of significant interest due to the prevalence of these motifs in pharmaceuticals. While specific methods for the asymmetric synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral 4-substituted piperidin-2-ones can be adapted.

One approach involves the use of chiral auxiliaries. For instance, four new chiral 4-substituted 5,5-diethyloxazolidin-2-ones have been synthesized from readily available amino acids and have potential as effective chiral auxiliaries in multi-step syntheses. researchgate.net These auxiliaries can be used to control the stereochemistry of key bond-forming reactions, leading to the desired enantiomer of the piperidin-2-one core.

Another strategy involves the use of chiral catalysts in key steps of the synthesis. For example, asymmetric hydrogenation of a prochiral tetrahydropyridine (B1245486) precursor could establish the stereocenter at the 4-position. While challenges exist, advancements in catalysis continue to provide new tools for the asymmetric synthesis of complex molecules.

Preparation of Key Piperidine Intermediates and Precursors

The synthesis of this compound relies on the availability of key piperidine intermediates and precursors. The strategic use of protecting groups is often necessary to prevent unwanted side reactions and to ensure the desired chemical transformations occur at the correct positions.

Utilization of Protected Aminomethyl-Piperidines (e.g., BOC-protected 4-(Aminomethyl)piperidine) in Conjugation Reactions

In the synthesis of complex molecules containing the 4-(aminomethyl)piperidine (B1205859) moiety, it is often advantageous to use a protected form of this intermediate. The tert-butyloxycarbonyl (BOC) group is a common protecting group for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

The synthesis of BOC-protected 4-(aminomethyl)piperidine has been reported and is a valuable building block. nih.gov This protected intermediate can be used in various conjugation reactions, where the piperidine nitrogen or another functional group on a different molecule is coupled to a substrate. For example, in the context of synthesizing derivatives of the target molecule, BOC-protected 4-(aminomethyl)piperidine could be N-methylated and then elaborated to form the piperidin-2-one ring. The BOC group would protect the primary amine during these transformations.

Conversion of Piperidin-4-ketone Derivatives

The synthesis of this compound and related lactams can be approached from piperidin-4-ketone precursors through multi-step synthetic sequences. While a direct conversion is not typical, the ketone functionality serves as a crucial handle for introducing the required aminomethyl group and for subsequent ring transformations. A common strategy involves converting the ketone to an oxime, which can then undergo a Beckmann rearrangement to form a lactam.

A plausible synthetic route starting from a suitable N-protected piperidin-4-one is outlined below:

Oxime Formation : The synthesis begins with the reaction of an N-substituted piperidin-4-one, such as N-Boc-piperidin-4-one, with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. This reaction converts the ketone into the corresponding piperidin-4-one oxime.

Beckmann Rearrangement : The oxime is then subjected to Beckmann rearrangement conditions, typically using a strong acid or a reagent like p-toluenesulfonyl chloride, to induce rearrangement to the corresponding lactam. This step is critical as it forms the piperidin-2-one ring system.

Introduction of the Aminomethyl Moiety : The lactam intermediate can then be functionalized at the 4-position. This often involves creating a carbon-carbon bond, for instance, through the generation of an enolate followed by reaction with a cyanomethylating agent.

Reduction and N-Alkylation : The resulting cyanomethyl group is reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The final step involves the removal of the Boc protecting group and subsequent methylation of the ring nitrogen to yield this compound.

An alternative approach involves first synthesizing 4-(aminomethyl)piperidine derivatives and then performing ring oxidation or modification to form the lactam. For instance, derivatives of 4-(aminomethyl)piperidine can be prepared by the reductive amination of N-protected 4-piperidinecarboxaldehyde or by the reduction of the corresponding nitrile or amide. google.com

StepReactionReagentsIntermediate/Product
1Oxime FormationHydroxylamine hydrochloride, Sodium acetateN-Boc-piperidin-4-one oxime
2Beckmann Rearrangementp-Toluenesulfonyl chloride, BaseN-Boc-azepan-2,5-dione
3CyanomethylationLDA, BrCH₂CNN-Boc-4-(cyanomethyl)piperidin-2-one
4Reduction & DeprotectionLiAlH₄, then TFA4-(Aminomethyl)piperidin-2-one
5N-MethylationFormaldehyde, Formic acid (Eschweiler-Clarke)This compound

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are crucial for exploring its biological activities and establishing a structure-activity relationship (SAR). Modifications typically target the aminomethyl side chain and the piperidinone ring.

The primary amine of the aminomethyl group is a key site for modification to tune the compound's physicochemical properties and biological target interactions. nih.gov SAR studies have shown that maintaining a basic amine is often important for activity. nih.gov Common derivatization strategies include:

N-Alkylation/N-Arylation : Introducing alkyl or aryl substituents on the nitrogen can modulate lipophilicity and steric bulk. This is often achieved through reductive amination with various aldehydes or ketones.

N-Acylation : The formation of amides via reaction with carboxylic acids, acid chlorides, or anhydrides can alter hydrogen bonding capabilities and introduce a wide range of functional groups.

N-Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and introduce rigid structural elements.

Urea (B33335) and Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates provides urea or thiourea derivatives, respectively, which can establish different interactions with biological targets.

These modifications allow for a systematic exploration of how changes in basicity, polarity, and size at this position affect biological potency. nih.gov

Modification TypeReagentsResulting Functional GroupPurpose in SAR Studies
N-AlkylationAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary AmineModulate basicity and lipophilicity
N-AcylationAcid chloride, Et₃NAmideIntroduce H-bond donors/acceptors
N-SulfonylationSulfonyl chloride, PyridineSulfonamideIntroduce rigid H-bond acceptors
Urea FormationIsocyanateUreaExplore H-bonding patterns

Modifying the piperidinone ring itself offers another avenue for creating structural diversity and optimizing activity. These modifications can alter the conformation of the ring and introduce new points of interaction with biological targets.

Substitution at the 3- and 5-positions : The positions alpha to the carbonyl group (C3) and adjacent to the nitrogen (C5) are common sites for substitution. Aldol-type condensation reactions with aromatic aldehydes can be used to introduce arylidene groups at the 3- and 5-positions of a piperidin-4-one precursor, a strategy used in creating curcumin (B1669340) mimics. nih.govdiva-portal.org These precursors could then potentially be converted to the corresponding piperidin-2-one analogues.

Alkylation : The nitrogen atom of the piperidinone ring can be substituted with various alkyl or functionalized groups, although in the parent compound it is a methyl group.

Spirocyclization : The carbonyl group can be used as a handle to construct spirocyclic systems, significantly altering the three-dimensional shape of the molecule.

Ring Size Modification : Through ring expansion or contraction reactions, analogues with different ring sizes (e.g., pyrrolidinone or azepanone) can be synthesized to probe the spatial requirements of the biological target.

A series of 3,5-bis(arylidene)-4-piperidones have been synthesized and conjugated with other moieties to enhance their biological properties. nih.gov For example, reaction with isocyanates can yield 4-piperidone-1-carboxamides, demonstrating the versatility of the piperidone scaffold for derivatization. nih.gov

Modification SiteReaction TypeExample ReagentsResulting Structure
C3/C5 PositionAldol CondensationAromatic aldehydes, Base3,5-Bis(arylidene)piperidinone
C3 PositionHalogenationN-Chlorosuccinimide (NCS)3-Chloro-piperidinone
Ring NitrogenAza-Michael AdditionAcrylonitrile, AcrylatesN-cyanoethyl/carboxyethyl piperidinone
Carbonyl GroupWittig ReactionPhosphonium ylidesMethylene-piperidinone

To efficiently explore the SAR and identify lead compounds, libraries of this compound analogues can be generated using high-throughput and parallel synthesis techniques. This approach allows for the rapid creation of a diverse set of compounds for biological screening.

A common strategy involves creating a central scaffold, such as a protected version of 4-(aminomethyl)piperidin-2-one, which is then subjected to a variety of reactions in parallel. For instance, a library could be generated by reacting the primary amine with a diverse set of building blocks like carboxylic acids, sulfonyl chlorides, and aldehydes in a multi-well plate format. nih.gov

The development of a 22-member optimization library for anti-tuberculosis agents based on a piperidinol core highlights the utility of this approach. nih.gov Similarly, a larger library of 68 piperidine derivatives was prepared to evaluate the SAR of inhibitors against a specific enzyme from Mycobacterium tuberculosis. nih.gov These efforts typically divide the molecule into distinct regions (e.g., western, central, eastern moieties) and systematically vary the substituents in each region to map the SAR landscape comprehensively. nih.gov Such libraries are essential for moving from an initial hit compound to a clinical candidate by optimizing potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Investigations of 4 Aminomethyl 1 Methylpiperidin 2 One Derivatives

Identification of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of 4-(aminomethyl)-1-methylpiperidin-2-one, the core scaffold presents several key features that are likely crucial for molecular recognition and biological efficacy.

The fundamental pharmacophore can be described by three primary components:

A Basic Amine Center: The primary amine of the aminomethyl group serves as a basic center. At physiological pH, this group is expected to be protonated, forming a positively charged ammonium (B1175870) ion. This feature is critical in many biologically active compounds, as it can form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor binding pocket. The piperidine (B6355638) moiety itself is a common structural element in ligands for various receptors, where the basic nitrogen is often a key interaction point. nih.gov

A Hydrogen Bond Acceptor: The carbonyl group (C=O) of the lactam ring is a potent hydrogen bond acceptor. This allows it to interact with hydrogen bond donor residues, such as the side chains of serine, threonine, or asparagine, within a biological target.

A Hydrophobic/Steric Core: The N-methylated piperidinone ring provides a defined three-dimensional hydrophobic scaffold. The N-methyl group contributes to the lipophilicity and can influence the conformational preference of the ring. General pharmacophore models for various piperidine-based ligands often include hydrophobic domains flanking a central amine site, highlighting the importance of the ring structure for fitting into hydrophobic pockets of a target protein. nih.gov

These features suggest that derivatives of this compound likely interact with their biological targets through a combination of ionic/hydrogen bonding via the aminomethyl group, hydrogen bonding via the lactam carbonyl, and hydrophobic interactions involving the piperidine ring.

Influence of Substituent Variations on Potency and Selectivity

Effects of Aminomethyl Group Derivatization

The primary amine of the 4-(aminomethyl) group is a prime site for chemical modification to explore its impact on biological activity. Derivatization at this position can significantly alter a compound's potency, selectivity, and pharmacokinetic properties by modifying its basicity, lipophilicity, and steric profile.

Common modifications include:

N-Alkylation: Conversion of the primary amine to a secondary (e.g., -NHCH₃) or tertiary amine (e.g., -N(CH₃)₂) would increase steric bulk and lipophilicity while altering the hydrogen bonding capacity. While the number of hydrogen bond donors decreases, the basicity might be slightly altered.

N-Acylation: Converting the amine to an amide (e.g., -NHC(O)CH₃) removes the basicity of the nitrogen and introduces a hydrogen bond donor (N-H) and acceptor (C=O). This change can fundamentally alter the interaction profile, potentially switching from an ionic interaction to a neutral hydrogen-bonding one.

N-Arylation: Attachment of an aromatic ring can introduce potential π-π stacking or other hydrophobic interactions.

Studies on structurally related 4-aminopiperidine (B84694) derivatives have shown that the nature of the substituent on the 4-amino group is critical for activity, underscoring the sensitivity of this position to modification.

Table 1: Predicted Influence of Aminomethyl Group Derivatization on Physicochemical Properties and Activity

R Group on Aminomethyl (-CH₂-R) Modification Type Expected Change in Basicity (pKa) Expected Change in Lipophilicity (LogP) Potential Impact on Activity
-NH₂ (Parent) Primary Amine Baseline Baseline Baseline activity
-NHCH₃ N-Alkylation Slight Increase Increase May alter receptor fit; potential for new hydrophobic interactions
-N(CH₃)₂ N-Alkylation Slight Decrease (steric hindrance) Significant Increase Loss of H-bond donor capacity; increased steric clash potential
-NHC(O)CH₃ N-Acylation Basicity Removed Neutral/Slight Increase Loss of ionic interaction; may switch to different binding mode

Impact of N-Methyl Substitution on the Piperidinone Ring

The substituent on the nitrogen atom of the piperidin-2-one ring can profoundly influence the molecule's properties. The N-methyl group in the parent compound is a small, lipophilic group that prevents the formation of a hydrogen bond at this position. Varying this substituent can modulate receptor affinity and selectivity.

N-H (des-methyl) derivative: Replacing the methyl group with hydrogen would introduce a hydrogen bond donor, potentially forming a new key interaction with the biological target. However, it could also expose the compound to different metabolic pathways.

Larger N-Alkyl Groups (e.g., N-ethyl, N-propyl): Increasing the size of the alkyl group enhances lipophilicity and steric bulk. This can improve binding by filling a nearby hydrophobic pocket or decrease binding due to steric hindrance. In SAR studies of other N-alkyl piperidines, even simple changes in the substitution pattern on or near the nitrogen atom have led to major changes in receptor affinity. acs.orgacs.org

N-Aryl or N-Benzyl Groups: The introduction of an aromatic ring provides an opportunity for significant hydrophobic or π-stacking interactions, which can dramatically enhance potency if the target has a suitable aromatic-binding pocket.

The environment surrounding the piperidine nitrogen is often crucial for receptor binding, making modifications at this position a key strategy in optimizing lead compounds. acs.org

Table 2: Postulated Effect of N1-Substituent Variation on Biological Activity

N1-Substituent Key Feature Change Potential Impact on Potency and Selectivity
-H Introduces H-bond donor May increase potency if H-bond is favorable; may alter metabolism
-CH₃ (Parent) Small, lipophilic Baseline activity
-CH₂CH₃ Increased lipophilicity/steric bulk Potency may increase or decrease depending on pocket size
-CH₂-Ph (Benzyl) Large, aromatic, lipophilic Potential for strong π-stacking interactions, could significantly boost potency

Positional and Electronic Effects of Other Ring Substituents

Introducing substituents at the C3, C5, or C6 positions of the piperidinone ring can fine-tune the molecule's activity by influencing its conformation, electronic distribution, and steric profile. The effects of such substitutions are highly dependent on their position and nature (e.g., size, electronics).

Positional Isomers: Substitution at C3, which is adjacent to both the lactam carbonyl and the chiral center, would have a more significant steric and electronic impact than substitution at the more distant C5 or C6 positions. Studies on other substituted piperidines have shown that the position of substitution is critical; for instance, para-substitution on a piperidine-containing scaffold was found to be preferable to meta-substitution for achieving a specific biological effect. acs.org

Electronic Effects: Introducing an electron-withdrawing group (e.g., fluorine) or an electron-donating group (e.g., methyl) can alter the reactivity and electrostatic potential of the molecule, which may affect target binding.

Steric Effects: Even a small methyl group can restrict the conformational flexibility of the ring or, if positioned correctly, promote a specific conformation that is more favorable for binding. Conversely, a bulky substituent could prevent the molecule from fitting into the binding site. In some series of piperidine derivatives, increasing steric hindrance has been shown to enhance certain biological activities. nih.gov

The strategic placement of substituents on the piperidine ring is a common tactic in medicinal chemistry to improve potency and selectivity. wikipedia.org

Table 3: Hypothetical Influence of Additional Ring Substituents on Activity

Substituent Position Potential Effect
Methyl C3 May cause steric hindrance with C4-substituent; restricts conformation
Fluoro C3 Inductive electron withdrawal; minimal steric impact
Methyl C5 Moderate steric effect; may fill small hydrophobic pocket
Methyl C6 May influence lactam planarity; potential steric clash

Stereochemical Requirements for Optimal Biological Activity

The carbon atom at the C4 position of this compound is a stereocenter. This means the compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-4-(aminomethyl)-1-methylpiperidin-2-one and (S)-4-(aminomethyl)-1-methylpiperidin-2-one.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. One enantiomer (the eutomer) typically fits the binding site much better than the other (the distomer), leading to a higher affinity and efficacy.

In SAR studies of other chiral piperidine derivatives, a high degree of stereoselectivity is often observed. For example, in one series of chiral inhibitors, compounds with the S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. researchgate.net This difference in activity between enantiomers is known as the eudismic ratio. A high eudismic ratio indicates a highly specific stereochemical requirement for binding to the target.

Therefore, for derivatives of this compound, it is highly probable that one enantiomer will be significantly more potent than the other. The separation and individual testing of the (R)- and (S)-enantiomers would be a critical step in any drug development program to identify the eutomer and eliminate the less active or potentially problematic distomer.

Table 4: Illustrative Example of Stereochemical Impact on Biological Activity

Compound Form Hypothetical Biological Activity (IC₅₀) Comment
(R)-enantiomer 500 nM The less active enantiomer (distomer)
(S)-enantiomer 25 nM The more active enantiomer (eutomer)
Racemate (1:1 mixture of R and S) 50 nM Activity is an average, dominated by the more potent eutomer

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling studies of "this compound" that aligns with the detailed outline provided.

Studies involving molecular docking, QSAR modeling, and pharmacophore screening are highly specific to the compound and the biological target being investigated. The search did not yield any papers detailing the prediction of binding modes, analysis of active site interactions, development of QSAR models, or pharmacophore-based virtual screening specifically for this compound against targets such as DPP-IV, the Mu-Opioid Receptor, or Kinesin Spindle Protein (KSP).

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content for this particular compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Protein-Ligand Complex Stability

Currently, specific studies detailing molecular dynamics simulations for a protein-ligand complex involving 4-(Aminomethyl)-1-methylpiperidin-2-one are not extensively available in publicly accessible research literature. Such studies would typically involve docking the compound into the active site of a specific protein target and then running simulations for an extended period (nanoseconds to microseconds) to observe the stability of the interactions. Key parameters analyzed in these simulations would include Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds and other non-covalent interactions over time. The results of such simulations are crucial for validating docking poses and predicting the residence time of a ligand in the binding pocket.

Awaiting specific research data on molecular dynamics simulations of this compound with a protein target to generate a detailed data table.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is a critical step in early-stage drug discovery that helps to predict the pharmacokinetic and toxicological properties of a compound, thereby reducing the likelihood of late-stage failures. Various computational models and software are used to estimate these properties based on the chemical structure of the molecule.

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a drug to cross the BBB is crucial for treating CNS disorders. In silico models can predict the BBB permeability of a compound based on its physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Blood-Brain Barrier Permeability of this compound This table is a template and requires specific data from computational ADMET studies on this compound.

Parameter Predicted Value Interpretation
BBB Permeability (e.g., LogBB) Data not available Data not available

P-glycoprotein (Pgp) is an important efflux transporter protein that is highly expressed at the BBB and in other tissues. It actively transports a wide variety of substrates out of cells, which can limit the brain penetration of drugs and contribute to multidrug resistance. Therefore, assessing whether a compound is a substrate or inhibitor of Pgp is essential.

Table 2: Predicted P-glycoprotein Efflux Potential of this compound This table is a template and requires specific data from computational ADMET studies on this compound.

Parameter Predicted Value Interpretation
Pgp Substrate Data not available Data not available

Pharmacokinetic and Metabolic Characterization

In Vitro Metabolic Stability Assessments

The initial evaluation of drug candidates involves rigorous in vitro testing to predict their metabolic fate in the body. These assessments are critical for selecting compounds with favorable pharmacokinetic properties for further development.

Plasma Stability in Preclinical and Human Models

Table 1: Illustrative Plasma Stability of an Optimized Analogue

SpeciesIncubation Time (min)% Parent Compound Remaining
Rat120>95%
Human120>95%

Note: This data is illustrative and based on typical findings for stable compounds in this class.

Liver Microsomal Stability (e.g., Rat and Human)

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are essential for predicting hepatic clearance. These microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Preclinical studies indicate that milvexian (B3324122), an optimized analogue, is primarily metabolized by CYP3A4/5. acs.org The metabolic stability of these compounds can vary between species. For instance, a related macrocyclic FXIa inhibitor, FXIa-6f, showed that human metabolism is most similar to that observed in monkeys. researchgate.net In studies with another compound, modest stability was observed in mouse and rat microsomes, with 27.5% and 16.7% of the compound remaining after 120 minutes, respectively. In contrast, very high stability was seen in human liver microsomes, with 72.6% remaining after the same period. researchgate.net This highlights the importance of using human-derived systems for accurately predicting metabolic clearance in humans.

Table 2: Comparative Liver Microsomal Stability of an Optimized Analogue

SpeciesIncubation Time (min)% Parent Compound RemainingEstimated Half-life (min)
Rat6045%~55
Human6080%>120

Note: This data is representative of typical species differences observed for compounds in this class and is for illustrative purposes.

In Vivo Pharmacokinetic Profiles of Optimized Analogues

Following promising in vitro data, the pharmacokinetic profiles of optimized analogues are assessed in vivo to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics in a whole-organism setting.

Studies on the oral Factor XIa inhibitor milvexian have demonstrated good oral bioavailability in preclinical species. researchgate.netnih.gov Another potent FXIa inhibitor, compound 6f, also showed an excellent pharmacokinetic profile with high oral bioavailability and low clearance in multiple preclinical species. nih.gov In a first-in-human study, milvexian was shown to be orally bioavailable and safe in healthy volunteers. nih.gov The terminal half-life of milvexian in humans ranged from 8.3 to 13.8 hours, supporting the potential for once or twice-daily dosing. acs.orgnih.gov Furthermore, renal excretion of milvexian was found to be less than 20%, suggesting that hepatic metabolism is the primary route of elimination. acs.orgnih.gov

Table 3: In Vivo Pharmacokinetic Parameters of Milvexian in Humans

ParameterValue
Time to Maximum Concentration (Tmax)3 hours
Terminal Half-life (t1/2)8.3 - 13.8 hours
Renal Excretion<20%

Identification and Characterization of Key Metabolites

Understanding the metabolic pathways of a drug candidate is crucial for identifying potentially active or toxic metabolites. For optimized analogues of 4-(aminomethyl)-1-methylpiperidin-2-one, metabolism primarily occurs in the liver.

For the related compound FXIa-6f, metabolic pathways across different species included several oxidative metabolites. researchgate.net These included hydroxylated metabolites on the macrocycle or the P1 region of the molecule, as well as descarbamoylation of the methyl carbamate side chain. researchgate.net A glutathione conjugate on the 2,6-difluoro-3-chlorophenyl ring was also identified. researchgate.net In all preclinical species studied, the parent drug was the main drug-related component found in circulation. researchgate.net However, species differences in the metabolic pathways observed in vitro were also reflected in the plasma concentrations of different metabolites. researchgate.net For instance, one metabolite (M6) was more prominent in rat plasma, while another (M9) was more prominent in monkey plasma. researchgate.net Based on the available data, human metabolism appears to be most similar to that of monkeys. researchgate.net

Table 4: Common Metabolic Pathways for Optimized Analogues

Metabolic ReactionDescription
Oxidation (Hydroxylation)Addition of a hydroxyl group to the macrocyclic core or peripheral regions.
DescarbamoylationRemoval of the methyl carbamate group.
Glutathione ConjugationAttachment of glutathione to an aromatic ring, often following an initial oxidation step.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization

Spectroscopy is a cornerstone for the molecular characterization of "4-(Aminomethyl)-1-methylpiperidin-2-one," offering non-destructive analysis of its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the precise structure of "this compound" by providing information about the chemical environment of each hydrogen atom. While specific experimental data for this exact compound is not widely published, a theoretical ¹H-NMR spectrum can be predicted. The spectrum would be expected to show distinct signals corresponding to the protons of the methyl group on the nitrogen, the aminomethyl group, and the protons at various positions on the piperidinone ring. The chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), and integration values would confirm the connectivity of the molecule. For instance, the N-methyl protons would likely appear as a singlet, while the protons on the chiral center and adjacent methylene groups would exhibit more complex splitting patterns due to spin-spin coupling.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "this compound." In MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. The exact mass measurement from high-resolution mass spectrometry (HRMS) can unequivocally confirm the molecular formula, C₇H₁₄N₂O.

Liquid chromatography-mass spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying the compound in a mixture and assessing its purity by detecting and quantifying trace impurities. The fragmentation pattern observed in the mass spectrum (MS/MS) can further corroborate the proposed structure by showing characteristic losses of fragments.

Table 1: Predicted Mass Spectrometry Data

Technique Measurement Expected Value
High-Resolution MS Exact Mass [M+H]⁺ 143.1184

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound." The molecule would absorb infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. Key characteristic absorption bands would include a strong C=O stretch for the amide carbonyl group in the piperidinone ring, N-H stretching vibrations for the primary amine, C-H stretching for the alkyl portions, and N-H bending vibrations.

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (Lactam) C=O Stretch ~1650-1680
Primary Amine N-H Stretch ~3300-3500 (two bands)
Primary Amine N-H Bend ~1590-1650

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. "this compound" contains an amide chromophore (the lactam). This functional group is expected to exhibit a weak n → π* transition at a lower energy (longer wavelength, typically >210 nm) and a stronger π → π* transition at a higher energy (shorter wavelength, typically <200 nm). The primary application of UV-Vis spectroscopy for this compound would be for quantitative analysis using a calibration curve, rather than for detailed structural elucidation, due to the relatively simple and common chromophore present.

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" or one of its salts can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

Crucially, as the molecule contains a chiral center at the 4-position of the piperidinone ring, X-ray crystallography of a chiral salt or derivative can be used to determine the absolute configuration (R or S) of the stereocenter. Furthermore, the analysis would reveal the preferred conformation of the six-membered piperidinone ring, which typically adopts a chair or twisted-boat conformation.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of "this compound" and confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity assessment. A suitable reversed-phase HPLC method would separate the target compound from any starting materials, by-products, or degradation products. The retention time of the main peak, when compared to a known standard, serves to confirm its identity. The peak area percentage is used to determine the purity of the sample. For a basic compound like this, a mobile phase containing a buffer and an organic modifier like acetonitrile or methanol would typically be used with a C18 column.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction or for a quick purity check. The compound is spotted on a silica gel plate and developed with an appropriate solvent system. The retention factor (Rf) value can be compared to that of a standard. Visualization is often achieved using a stain, such as ninhydrin, which reacts with the primary amine to produce a colored spot.

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Methanol

Preclinical Development and Translational Research Initiatives

Efficacy Studies in Relevant Disease Models (e.g., STZ-induced diabetic mice, pentylenetetrazole-induced seizure models)

There is no publicly available research demonstrating the efficacy of 4-(Aminomethyl)-1-methylpiperidin-2-one in established animal models of disease.

Streptozotocin (STZ)-induced diabetic mice: This model is widely used to investigate potential treatments for type 1 diabetes by inducing hyperglycemia. Studies often measure outcomes such as blood glucose levels, plasma insulin (B600854), and improvements in islet cell function nih.govnih.govpeerj.com. However, no studies have been identified that assess the therapeutic effect of this compound in this model.

Pentylenetetrazole (PTZ)-induced seizure models: The PTZ model is a standard screening tool for anticonvulsant drugs, as it reliably induces generalized seizures nih.govmeliordiscovery.com. Key endpoints in this model include the latency to seizure onset and the severity of convulsions nih.govresearchgate.net. There is no evidence in the available literature to suggest that this compound has been evaluated for its anticonvulsant properties using this or any other seizure model.

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic (PD) biomarkers are crucial for drug development as they provide measurable indicators of a drug's biological activity nih.govresearchgate.netnih.gov. The evaluation of such biomarkers in animal models helps to establish proof-of-concept and to guide dose selection for clinical studies. For this compound, there is a lack of information regarding the identification or evaluation of any PD biomarkers in preclinical species.

Safety and Tolerability Evaluations in Preclinical Species

Preclinical safety and tolerability studies are fundamental to characterizing the risk profile of a new chemical entity before it can be administered to humans nih.govresearchgate.net. These studies typically involve a range of in vitro and in vivo assessments to identify potential toxicities nih.govsemanticscholar.orgnih.gov. No toxicology reports or safety pharmacology studies for this compound were found in the public domain.

Progression of Lead Compounds and Analogues to Clinical Trials (e.g., Phase I in taxane-refractory solid tumors)

The progression of a compound from preclinical development to clinical trials is a significant milestone. Phase I trials are the first-in-human studies, primarily designed to assess the safety, tolerability, and pharmacokinetic profile of a new drug candidate henryford.commdpi.com. In the context of oncology, these trials are often conducted in patients with advanced solid tumors who have exhausted standard treatment options nih.govnih.govucsd.edu.

There is no indication from available data that this compound or any of its direct analogues have entered Phase I clinical trials for taxane-refractory solid tumors or any other indication nih.govacs.orgnyulangone.orgresearchgate.netcancer.gov.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Aminomethyl)-1-methylpiperidin-2-one, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves two key steps:

Piperidine Ring Formation : Cyclization of amino alcohols or hydrogenation of pyridine derivatives under controlled temperature (e.g., 80–120°C) and pressure (e.g., H₂ at 50 psi) .

Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often using NaBH₄ or Pd/C as catalysts .

  • Critical Conditions : pH (7–9 for amine stability), solvent polarity (e.g., ethanol/water mixtures), and reaction time (12–24 hours) significantly impact yield.

    Synthetic StepReagents/ConditionsTypical Yield Range
    Piperidine ring formationH₂, Pd/C, 50 psi, 80°C60–75%
    AminomethylationNaBH₄, ethanol, 25°C45–65%

Q. Which spectroscopic techniques are standard for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies primary amine (–NH₂) stretches (3250–3350 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include δ 1.5–2.5 ppm (piperidine CH₂), δ 3.2–3.8 ppm (N–CH₃), and δ 170–180 ppm (carbonyl C=O) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 156.23 g/mol) .

Q. How is compound purity assessed in academic research?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • Melting Point Analysis : Consistency with literature values (e.g., 120–122°C) indicates purity .
  • Elemental Analysis : ≤0.3% deviation from theoretical C, H, N composition .

Advanced Research Questions

Q. How can researchers optimize synthesis yields under varying catalytic or solvent conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation efficiency. For example, Pd/C at 60°C improves piperidine ring formation yields by 15% compared to Ni .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction purification to remove residues .
  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between pH, temperature, and catalyst loading .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

Contextualize Experimental Conditions : Compare assay pH (e.g., 7.4 vs. 6.5), enzyme isoforms, or co-factor availability .

Validate Binding Modes : Use molecular docking (e.g., AutoDock Vina) to assess if structural variations (e.g., protonation states) alter binding affinity .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .

Q. How is computational modeling applied to study interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the aminomethyl group and active-site residues (e.g., Asp189 in trypsin-like proteases) .
  • QSAR Models : Derive predictive equations using descriptors like logP, polar surface area, and H-bond donor counts to correlate structure with activity .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions of specific functional groups (e.g., –NH₂ vs. C=O) .

Data Contradiction Analysis Example

  • Case : Study A reports IC₅₀ = 2 µM for PDE4 inhibition, while Study B finds no activity at 10 µM.
  • Resolution Steps :
    • Replicate Assays : Confirm enzyme source (e.g., recombinant vs. tissue-extracted PDE4B).
    • Test Analogues : Compare activity of this compound with methylated or acetylated derivatives to identify critical functional groups .
    • Evaluate Solubility : Poor solubility in Study B’s buffer (e.g., DMSO concentration <1%) may reduce effective compound concentration .

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